3-(4-chloropyrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
Overview
Description
3-(4-chloropyrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a heterocyclic compound that contains both pyrazole and thiadiazole moieties. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 3-(4-chloropyrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 4-chloro-1H-pyrazole with a thiadiazole derivative under specific conditions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
3-(4-chloropyrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(4-chloropyrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-chloropyrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The pyrazole and thiadiazole moieties can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds include other pyrazole and thiadiazole derivatives, such as:
- 3-(4-chloro-1H-pyrazol-1-yl)propanenitrile
- 3-(5-amino-1H-pyrazol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide These compounds share structural similarities but may differ in their biological activities and chemical reactivity. The unique combination of pyrazole and thiadiazole in 3-(4-chloropyrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide contributes to its distinct properties and potential applications .
Properties
IUPAC Name |
3-(4-chloropyrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5OS/c9-6-3-11-14(4-6)2-1-7(15)12-8-13-10-5-16-8/h3-5H,1-2H2,(H,12,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXVMFAWWPPIIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)NC2=NN=CS2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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